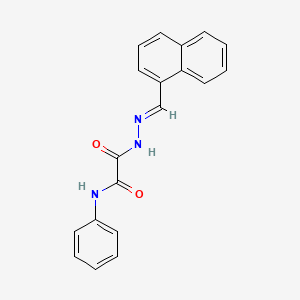

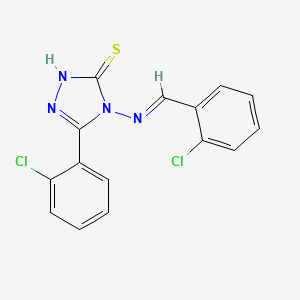

![molecular formula C20H22N6O4S B12019685 N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(acétylamino)phényl]-2-{[4-amino-5-(3,4-diméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est un composé organique complexe qui présente une combinaison de groupes acétylamino, phényl, triazolyle et sulfanyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-[4-(acétylamino)phényl]-2-{[4-amino-5-(3,4-diméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique généralement plusieurs étapes :

Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant l’hydrazine et un aldéhyde ou une cétone appropriés.

Fixation du groupe diméthoxyphényle :

Formation du groupe acétylamino : Le groupe acétylamino est introduit par acétylation d’un précurseur aminé.

Couplage final : La dernière étape consiste à coupler le dérivé triazole avec le dérivé acétylamino phényle dans des conditions appropriées, comme l’utilisation d’un réactif de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et l’intensification du processus de synthèse.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyle, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou le groupe acétylamino, conduisant potentiellement à la formation d’amines ou d’autres dérivés réduits.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et l’acide m-chloroperbenzoïque (m-CPBA).

Réduction : Les agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.

Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) ou les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions appropriées.

Principaux produits

Oxydation : Sulfoxydes, sulfones.

Réduction : Amines, dérivés triazoles réduits.

Substitution : Divers dérivés phényl ou triazole substitués.

Applications De Recherche Scientifique

N-[4-(acétylamino)phényl]-2-{[4-amino-5-(3,4-diméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide présente plusieurs applications en recherche scientifique :

Chimie médicinale : La structure du composé suggère un potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour cibler les enzymes ou les récepteurs impliqués dans les voies pathogéniques.

Science des matériaux : Sa combinaison unique de groupes fonctionnels en fait un candidat pour le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.

Études biologiques : Le composé peut être utilisé comme une sonde pour étudier les processus biologiques, tels que l’inhibition enzymatique ou la liaison aux récepteurs.

Applications industrielles :

Mécanisme D'action

Le mécanisme d’action de N-[4-(acétylamino)phényl]-2-{[4-amino-5-(3,4-diméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique son interaction avec des cibles moléculaires spécifiques. Les groupes acétylamino et triazole sont connus pour interagir avec les enzymes ou les récepteurs, inhibant potentiellement leur activité. Le composé peut également interférer avec les voies cellulaires en se liant à des protéines clés, modulant ainsi leur fonction.

Comparaison Avec Des Composés Similaires

Composés similaires

N-[4-(acétylamino)phényl]-2-{[4-amino-5-(3,4-diméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide : est similaire à d’autres composés contenant du triazole, tels que le fluconazole et l’itraconazole, qui sont utilisés comme agents antifongiques.

Dérivés phényl : Des composés comme l’acétaminophène (paracétamol) partagent la structure acétylamino phényle.

Unicité

- La combinaison unique du cycle triazole avec les groupes diméthoxyphényle et acétylamino différencie ce composé des autres, offrant un profil distinct de réactivité chimique et d’activité biologique.

- Son potentiel de modifications chimiques diverses en fait un échafaudage polyvalent pour le développement de nouveaux composés aux propriétés personnalisées.

Propriétés

Formule moléculaire |

C20H22N6O4S |

|---|---|

Poids moléculaire |

442.5 g/mol |

Nom IUPAC |

N-(4-acetamidophenyl)-2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C20H22N6O4S/c1-12(27)22-14-5-7-15(8-6-14)23-18(28)11-31-20-25-24-19(26(20)21)13-4-9-16(29-2)17(10-13)30-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28) |

Clé InChI |

HOVGIJCJUOWAGU-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

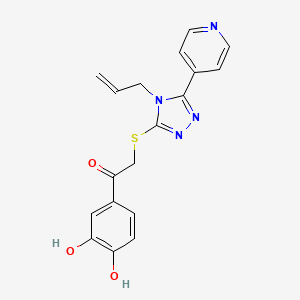

![N-(3-bromophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12019606.png)

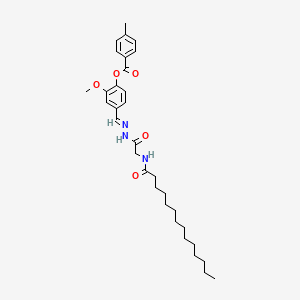

![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-fluoro-4-methoxyphenyl)methanone](/img/structure/B12019631.png)

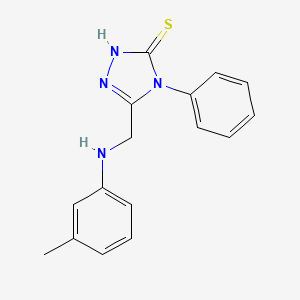

![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)

![N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12019645.png)

![5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019648.png)

![(5E)-2-(4-ethoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019692.png)

![3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12019693.png)